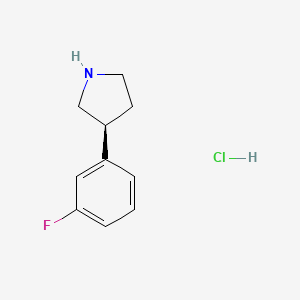

(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-(3-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJQGVVTJUSCFM-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384269-01-5 | |

| Record name | Pyrrolidine, 3-(3-fluorophenyl)-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384269-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Analytical and Characterization Techniques for Chiral Fluoropyrrolidines

Enantioselective Chromatographic Methods

Enantioselective chromatography is the cornerstone for separating and quantifying enantiomers. The choice of technique often depends on the analyte's volatility, polarity, and the scale of the analysis.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely employed and robust method for determining the enantiomeric purity of chiral compounds like (S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride. fao.orgasianpubs.org The separation mechanism relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.

Research Findings: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are particularly effective for resolving a wide range of chiral molecules, including those with pyrrolidine (B122466) scaffolds. researchgate.netnih.gov For instance, columns like Chiralpak® AD and Chiralcel® OD are frequently used. The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., ethanol (B145695) or isopropanol), is optimized to achieve baseline separation. fao.orgmdpi.com The addition of small amounts of an acidic or basic additive, such as trifluoroacetic acid or diethylamine (B46881), can significantly improve peak shape and resolution, especially for amine-containing compounds. asianpubs.orgmdpi.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. fao.orgnih.gov The method's validation according to ICH guidelines ensures its accuracy, precision, and linearity for quantifying the undesired enantiomer, even at very low concentrations. asianpubs.orgresearchgate.net

| Parameter | Typical Conditions |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD-H) |

| Mobile Phase | n-Hexane / Isopropanol / Ethanol mixtures |

| Additives | Diethylamine (DEA) or Trifluoroacetic Acid (TFA) (e.g., 0.1-0.2%) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 220 - 260 nm |

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity.

For volatile or semi-volatile chiral compounds, Gas Chromatography (GC) offers high resolution and sensitivity. pharmaknowledgeforum.com While this compound itself is a salt and not directly suitable for GC, it can be analyzed after conversion to its free base and subsequent derivatization.

Research Findings: The separation of enantiomers in GC is achieved using capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.czchromatographyonline.comresearchgate.net To enhance volatility and improve chromatographic performance, the pyrrolidine's secondary amine must be derivatized. This is typically achieved by acylation, for example, with trifluoroacetic anhydride, to form a more volatile amide derivative. This derivatization step must be carefully controlled to prevent racemization. The choice of cyclodextrin derivative (e.g., beta- or gamma-cyclodextrin) and the specific functionalization on the cyclodextrin can dramatically alter the selectivity, sometimes even reversing the elution order of the enantiomers. gcms.cz Two-dimensional GC (2D-GC) can be a powerful tool for separating enantiomers from other impurities in complex samples. pharmaknowledgeforum.com

| Parameter | Typical Conditions |

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride |

| Chiral Stationary Phase (CSP) | Derivatized cyclodextrins (e.g., CHIRALDEX® G-TA) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized gradient (e.g., 100 °C to 200 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Table 2: Representative Chiral GC Parameters for Fluoropyrrolidine Analysis.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact. chromatographyonline.comselvita.com The mobile phase typically consists of supercritical carbon dioxide, which has low viscosity and high diffusivity, allowing for faster separations without sacrificing efficiency. researchgate.netresearchgate.net

Research Findings: SFC is particularly well-suited for preparative and analytical scale chiral separations in the pharmaceutical industry. selvita.comresearchgate.net Polysaccharide-based CSPs are the most commonly used stationary phases in chiral SFC, demonstrating broad applicability. chromatographyonline.com The mobile phase is usually modified with a small percentage of an alcohol, such as methanol, to increase its solvating power. nih.gov For basic compounds like fluorophenylpyrrolidines, adding a basic modifier like diethylamine is often crucial for achieving good peak shape and resolution. chromatographyonline.comeuropeanpharmaceuticalreview.com The high speed of SFC allows for rapid screening of different columns and mobile phase conditions to find the optimal separation method. researchgate.netchromatographyonline.com Furthermore, the use of CO2 as the primary mobile phase component is considered a "green" chemistry approach, reducing the consumption of toxic organic solvents. selvita.comresearchgate.net

| Parameter | Typical Conditions |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Lux® Cellulose-2, Chiralpak® IG) nih.govnih.gov |

| Mobile Phase | CO2 / Methanol (or Ethanol) gradient or isocratic |

| Additives | Basic (e.g., Diethylamine) or Acidic additives |

| Flow Rate | 2 - 4 mL/min |

| Backpressure | 100 - 150 bar |

| Column Temperature | 35 - 40 °C |

Table 3: Common Chiral SFC Parameters for Chiral Fluoropyrrolidines.

Spectroscopic Methods for Stereochemical Assignment and Purity Assessment

While chromatography separates enantiomers, spectroscopic techniques are essential for unambiguously determining their absolute configuration and can also be used to assess enantiomeric purity.

Standard Nuclear Magnetic Resonance (NMR) spectroscopy is inherently unable to distinguish between enantiomers because their spectra in an achiral solvent are identical. scispace.comresearchgate.net However, NMR can be adapted for chiral discrimination by introducing a chiral environment that induces diastereomeric interactions.

Research Findings: This is typically achieved by using either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.networdpress.com A CSA, such as (R)-2,2,2-trifluoro-1-(9-anthryl)-ethanol, forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net This association leads to small but measurable differences in the chemical shifts (Δδ) for corresponding protons or carbons in the two enantiomers, allowing for their differentiation and quantification. Alternatively, a CDA covalently bonds to the analyte to form stable diastereomers, which have distinct NMR spectra. The choice of agent depends on the functional groups present in the analyte. For a secondary amine like (S)-3-(3-Fluorophenyl)pyrrolidine, a chiral acid could be used as a derivatizing agent. Recent advancements have also explored direct chiral discrimination in NMR without the need for auxiliary agents, although these methods are not yet routine. scispace.comd-nb.info

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub It is a powerful, non-destructive method for determining the absolute configuration of chiral compounds. mdpi.comnih.gov

Research Findings: The determination of the absolute configuration of a molecule like this compound using ECD involves a combination of experimental measurement and quantum chemical calculations. nih.gov The experimental ECD spectrum is recorded, showing characteristic positive or negative bands (Cotton effects). nih.gov Concurrently, the three-dimensional structures of possible low-energy conformers of the molecule are generated in silico. Time-dependent density functional theory (TDDFT) calculations are then performed for one enantiomer (e.g., the S-enantiomer) to predict its theoretical ECD spectrum. nih.govrsc.org The final theoretical spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. mdpi.com The absolute configuration of the synthesized compound is assigned by comparing the experimental spectrum with the calculated one. A good match between the sign and shape of the experimental Cotton effects and those of the calculated spectrum for the S-enantiomer provides strong evidence that the compound indeed has the (S) configuration. nih.gov

Mass Spectrometry Techniques in Support of Synthetic Pathway Elucidation and Purity

Mass spectrometry (MS) is an indispensable analytical tool in the synthesis of chiral fluoropyrrolidines, such as this compound. It provides critical information regarding the molecular weight, elemental composition, structure, and purity of the target compound, as well as its intermediates and potential by-products. The soft ionization techniques inherent to modern mass spectrometry, such as electrospray ionization (ESI), typically generate protonated molecular ions, which are crucial for confirming the identity of a compound. researchgate.net

High-Resolution Mass Spectrometry (HR-MS) is frequently employed to unequivocally confirm the elemental composition of the synthesized compound. By measuring the mass-to-charge ratio (m/z) with high precision, HR-MS can distinguish between molecules with the same nominal mass but different elemental formulas. For the free base of the target compound, (S)-3-(3-Fluorophenyl)pyrrolidine, the expected protonated molecular ion [M+H]⁺ would be analyzed to confirm its elemental composition of C₁₀H₁₃FN⁺. This technique is also invaluable during synthesis development, where HR-MS analysis of reaction aliquots can confirm the presence of key intermediates, providing evidence for a proposed reaction mechanism. acs.org

The fragmentation process for the protonated molecular ion of (S)-3-(3-Fluorophenyl)pyrrolidine (m/z 166.10) would likely involve characteristic losses. Key fragmentation pathways could include the cleavage of the C-C bond between the phenyl and pyrrolidine rings, loss of the fluorine atom, and opening of the pyrrolidine ring. libretexts.orgnih.gov The analysis of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule, ensuring that the correct isomer has been synthesized.

A hypothetical table of major fragment ions for the free base, (S)-3-(3-Fluorophenyl)pyrrolidine, is presented below.

| Proposed Fragment Ion (Structure) | m/z (Monoisotopic) | Neutral Loss | Significance |

| [C₁₀H₁₃FN]⁺ | 166.10 | - | Protonated Molecular Ion |

| [C₁₀H₁₂F]⁺ | 149.09 | NH₃ | Loss of ammonia (B1221849) from the pyrrolidine ring |

| [C₆H₅F]⁺ | 96.04 | C₄H₈N | Cleavage of the bond between the rings |

| [C₄H₈N]⁺ | 70.07 | C₆H₅F | Pyrrolidine ring fragment |

Purity Assessment using mass spectrometry is another critical application. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to separate the target compound from impurities before detection by the mass spectrometer. researchgate.net This allows for the identification and, in some cases, quantification of synthesis-related impurities, such as unreacted starting materials, reagents, or by-products from side reactions. The high sensitivity of MS makes it capable of detecting impurities at very low levels. researchgate.net

While mass spectrometry is a powerful tool for structural and purity analysis, standard MS techniques cannot differentiate between enantiomers, as they have identical masses and fragmentation patterns. nih.govnih.gov Therefore, to determine the enantiomeric purity of a chiral compound like (S)-3-(3-Fluorophenyl)pyrrolidine, MS is typically coupled with a chiral separation technique. Chiral High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (chiral HPLC-ESI-MS/MS) is a state-of-the-art method for this purpose. nih.gov This hyphenated technique physically separates the enantiomers on a chiral chromatography column before they enter the mass spectrometer for detection, allowing for accurate determination of the enantiomeric excess. nih.govnih.gov

Application As a Chiral Building Block and Scaffold in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems Incorporating the Pyrrolidine (B122466) Core

The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. mdpi.comacs.org The defined stereochemistry and functional handles of (S)-3-(3-Fluorophenyl)pyrrolidine allow it to serve as a cornerstone for building more elaborate, multi-ring systems, including fused and spirocyclic architectures.

One of the most powerful methods for constructing pyrrolidine-fused heterocycles is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. acs.org (S)-3-(3-Fluorophenyl)pyrrolidine can be readily converted into an N-substituted derivative, which can then generate a chiral azomethine ylide. This intermediate can react with various dipolarophiles to create complex, fused polycyclic structures in a highly regio- and diastereoselective manner.

For instance, the reaction of an N-alkylated derivative of (S)-3-(3-Fluorophenyl)pyrrolidine with an aldehyde or ketone can generate a transient azomethine ylide. In the presence of a dipolarophile, such as an activated alkene or alkyne integrated into another ring system, an intramolecular or intermolecular cycloaddition can occur. This process forges new carbon-carbon bonds and establishes multiple stereocenters simultaneously, leading to the formation of intricate pyrrolidine-fused frameworks like pyrrolo[2,1-a]isoquinolines. thieme.de The stereochemistry of the final product is directed by the inherent chirality of the starting pyrrolidine.

Table 1: Representative Scheme for Pyrrolidine-Fused Heterocycle Synthesis This table outlines a generalized, plausible reaction pathway.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | (S)-3-(3-Fluorophenyl)pyrrolidine, R-X (Alkyl halide) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Alkyl-(S)-3-(3-fluorophenyl)pyrrolidine | Introduce a substituent on the nitrogen to facilitate ylide formation. |

| 2 | N-Alkyl derivative, Carbonyl compound (e.g., paraformaldehyde) | Heat, Toluene | Azomethine Ylide (transient) | In-situ generation of the 1,3-dipole. |

| 3 | Azomethine Ylide, Dipolarophile (e.g., Dimethyl acetylenedicarboxylate) | Heat | Pyrrolidine-fused cycloadduct | [3+2] Cycloaddition to form the polycyclic system. |

Spirocyclic scaffolds, which feature two rings sharing a single atom, are of great interest in drug discovery due to their rigid, three-dimensional structures that allow for precise spatial orientation of functional groups. pharmablock.comrsc.org Spiro-pyrrolidines combine the favorable properties of the pyrrolidine ring with the structural benefits of a spiro-junction. pharmablock.com

The synthesis of spiro-pyrrolidine derivatives often employs the same 1,3-dipolar cycloaddition strategy used for fused systems, but with exocyclic dipolarophiles. tandfonline.com Azomethine ylides generated from (S)-3-(3-Fluorophenyl)pyrrolidine can react with compounds containing a carbon-carbon or carbon-heteroatom double bond external to a ring, such as methylidene-oxindoles or other vinyl-substituted cyclic ketones. This reaction constructs a new pyrrolidine ring attached at a spiro-center. The diastereoselectivity of the cycloaddition is controlled by the chiral environment of the azomethine ylide, leading to highly functionalized spiro[pyrrolidine-3,3'-oxindoles] or related structures. frontiersin.orgresearchgate.netnih.gov These complex molecules are scaffolds for developing novel therapeutic agents. nih.govnih.gov

Precursor for Chiral Fluorinated Amine Derivatives

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. nih.gov Chiral amines containing fluorine are therefore highly sought-after building blocks in medicinal chemistry. (S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride is an exemplary precursor for this purpose, as it provides a pre-installed chiral center and two sites of fluorination.

The secondary amine of the pyrrolidine ring serves as a versatile handle for further functionalization. Through standard synthetic transformations such as N-alkylation, N-arylation, N-acylation, and reductive amination, a vast library of novel chiral fluorinated amine derivatives can be generated. Each new derivative retains the core (S)-3-(3-fluorophenyl)pyrrolidine scaffold while introducing new functional groups that can be tailored to interact with specific biological targets. For example, its use as a building block has been reported in the synthesis of inhibitors for enzymes like dipeptidyl peptidase IV and for developing antitrypanosomal agents. sigmaaldrich.com

Table 2: Potential Synthetic Transformations of (S)-3-(3-Fluorophenyl)pyrrolidine

| Reaction Type | Reagent Example | Product Class | Potential Application |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | N-Benzyl-3-(3-fluorophenyl)pyrrolidines | CNS-active agents |

| N-Arylation | 2-Chloropyrimidine | N-Pyrimidinyl-3-(3-fluorophenyl)pyrrolidines | Kinase inhibitors |

| N-Acylation | Acetyl chloride | N-Acetyl-3-(3-fluorophenyl)pyrrolidines | Bioactive amides |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl-3-(3-fluorophenyl)pyrrolidines | GPCR ligands |

| Sulfonylation | Tosyl chloride | N-Tosyl-3-(3-fluorophenyl)pyrrolidines | Synthetic intermediates |

Role in Ligand Design for Asymmetric Catalysis

Chiral ligands are essential components of catalysts used in asymmetric synthesis, where they control the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other. The pyrrolidine scaffold, famously exemplified by proline, is a cornerstone of ligand design. nih.govnih.gov (S)-3-(3-Fluorophenyl)pyrrolidine offers a unique combination of features for creating next-generation ligands.

Its key attributes for ligand design include:

Defined Stereochemistry: The (S)-configuration provides a fixed chiral environment around the metal center.

Rigid Backbone: The five-membered ring structure restricts conformational flexibility, which often leads to higher enantioselectivity.

Electronic Tuning: The electron-withdrawing nature of the two fluorine atoms (one on the phenyl ring, one on the pyrrolidine ring) can modulate the electronic properties of the coordinating nitrogen atom and, consequently, the reactivity and selectivity of the metal catalyst.

This scaffold can be incorporated into various classes of ligands, such as P,N-ligands, by introducing a phosphine (B1218219) group, or chiral diamine ligands. These ligands have shown high efficacy in metal-catalyzed reactions like palladium-catalyzed asymmetric allylic alkylation, where they can induce high enantioselectivities. doi.orgnih.gov

Integration into Functional Materials Research (e.g., Ferroelectrics, Ionic Liquids)

Beyond its use in synthesis, the (S)-3-(3-Fluorophenyl)pyrrolidinium cation is a promising component for advanced functional materials. Research on closely related fluorinated pyrrolidinium (B1226570) salts has demonstrated their significant potential in ferroelectrics and ionic liquids.

In the field of ferroelectrics , molecular materials are sought for their flexibility and tunable properties. Studies on the analog (S)-3-fluoropyrrolidinium have shown that fluorine substitution can dramatically increase the Curie temperature (Tc)—the temperature above which a material loses its ferroelectric properties. For example, incorporating (S)-3-fluoropyrrolidinium into a manganese-based perovskite framework raised the Curie temperature to 333 K, a significant 38 K enhancement over the non-fluorinated parent compound. bohrium.com This effect is attributed to the unique electronegativity and steric profile of fluorine, which modifies the crystal packing and hydrogen-bonding network. bohrium.comossila.com The (S)-3-(3-Fluorophenyl)pyrrolidinium cation offers a platform for further tuning these properties.

Table 3: Curie Temperatures of Pyrrolidinium-Based Perovskite Ferroelectrics

| Compound | Curie Temperature (Tc) | Reference |

|---|---|---|

| (Pyrrolidinium)MnCl₃ | 295 K | bohrium.com |

| (S)-3-(Fluoropyrrolidinium)MnCl₃ | 333 K | bohrium.com |

In the area of ionic liquids (ILs), fluorinated pyrrolidinium salts are being developed as safer, non-flammable electrolytes for high-voltage lithium-ion batteries. rsc.orgrsc.orgosti.gov ILs based on a fluorinated pyrrolidinium cation and a bis(fluorosulfonyl)imide (FSI) anion exhibit high oxidation stability (>5.5 V vs. Li+/Li), good thermal stability, and favorable viscosity and conductivity profiles. rsc.orgosti.gov The presence of fluorine on the cation can enhance the electrochemical window and improve cycling performance in high-voltage battery cells. osti.gov The (S)-3-(3-Fluorophenyl)pyrrolidine scaffold is a prime candidate for creating new ILs with potentially superior properties for energy storage applications. acs.org

Structure Activity Relationship Sar Studies and Molecular Design Principles Based on the S 3 3 Fluorophenyl Pyrrolidine Scaffold

Investigating the Stereochemical Influence on Molecular Interactions

The stereochemistry of a molecule is a critical determinant of its biological activity, as interactions with chiral biological macromolecules such as proteins are often highly stereospecific. The five-membered pyrrolidine (B122466) ring is a versatile scaffold that allows for the exploration of three-dimensional space due to its sp³-hybridized carbons and non-planar, pseudo-rotational nature. unipa.itnih.govnih.gov The "(S)" configuration at the 3-position of the pyrrolidine ring in (S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride dictates a specific spatial orientation of the 3-fluorophenyl substituent. This fixed stereochemistry is crucial for establishing precise and favorable interactions within the binding pocket of a biological target.

Different stereoisomers of a compound can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective proteins. nih.govresearchgate.net For instance, the spatial arrangement of substituents on a pyrrolidine ring can significantly influence the molecule's ability to act as an agonist or antagonist at a receptor. The (S)-configuration of the 3-fluorophenyl group pre-organizes the molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for its target compared to its (R)-enantiomer or a racemic mixture. This is because only one enantiomer may fit optimally into the chiral binding site of a receptor or enzyme, leading to a productive biological response.

The pyrrolidine ring itself can adopt various envelope and twisted conformations. The presence and orientation of substituents play a crucial role in stabilizing a particular conformation. The (S)-stereocenter influences the puckering of the pyrrolidine ring, which in turn affects the relative positioning of other substituents and their ability to engage in key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the target protein.

Impact of Fluorine Substitution on Electronic and Steric Properties (Chemical Perspective)

The introduction of a fluorine atom into a molecule is a widely employed strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. researchgate.net In the (S)-3-(3-Fluorophenyl)pyrrolidine scaffold, the fluorine atom at the meta-position of the phenyl ring has a profound impact on the molecule's electronic and steric characteristics.

The metabolic stability of a drug candidate is another critical parameter that can be improved by fluorination. The C-F bond is exceptionally strong and is not easily metabolized by cytochrome P450 enzymes, which are responsible for the breakdown of many drugs in the body. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of the compound can be significantly enhanced, leading to a longer half-life in the body. researchgate.net

Design and Synthesis of Analogs for Exploring Binding to Biological Targets (Chemical Biology Context)

The (S)-3-(3-Fluorophenyl)pyrrolidine scaffold serves as a versatile starting point for the design and synthesis of a diverse range of chemical probes to investigate the function of various biological targets. By systematically modifying the scaffold, researchers can develop analogs with tailored properties to probe enzyme active sites, receptor binding pockets, and other protein-protein interactions.

In the design of enzyme inhibitors, the (S)-3-(3-Fluorophenyl)pyrrolidine core can be utilized to position key functional groups in a precise orientation to interact with the active site of an enzyme. For instance, in the development of kinase inhibitors, the pyrrolidine nitrogen can be functionalized to interact with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors. The 3-fluorophenyl group can be directed towards a hydrophobic pocket within the active site, with the fluorine atom potentially forming specific interactions with the protein.

A study on a tyrosine regulated kinase inhibitor utilized (S)-(+)-3-Fluoropyrrolidine hydrochloride as a building block, demonstrating the utility of the fluorinated pyrrolidine moiety in this context. ossila.com While this example lacks the phenyl group, it highlights the compatibility of the fluorinated pyrrolidine ring in kinase inhibitor design. The synthesis of analogs would involve modifying the pyrrolidine nitrogen with various substituents to optimize interactions with the hinge region and exploring different substitution patterns on the phenyl ring to enhance binding affinity and selectivity.

Table 1: Illustrative SAR of Hypothetical Kinase Inhibitors Based on the (S)-3-(3-Fluorophenyl)pyrrolidine Scaffold

| Compound ID | R1 (on Pyrrolidine-N) | R2 (on Phenyl Ring) | Kinase Inhibition (IC50, nM) |

| 1a | -H | 3-F | >1000 |

| 1b | -CH3 | 3-F | 500 |

| 1c | -Pyrimidin-4-yl | 3-F | 50 |

| 1d | -Pyrimidin-4-yl | 3-F, 4-Cl | 25 |

| 1e | -Pyrimidin-4-yl | 3-F, 4-OCH3 | 75 |

This table is illustrative and based on general principles of kinase inhibitor design.

For G-protein coupled receptors (GPCRs) and nuclear receptors, the three-dimensional shape of a ligand is paramount for its binding and function. The rigid and stereochemically defined (S)-3-(3-Fluorophenyl)pyrrolidine scaffold is well-suited for the design of receptor ligands. The pyrrolidine nitrogen can be used as a handle to introduce various functionalities that can interact with key residues in the receptor binding pocket.

The design of GPCR ligands often involves creating molecules that mimic the structure of the endogenous ligand. The (S)-3-(3-Fluorophenyl)pyrrolidine scaffold can be elaborated with pharmacophoric elements necessary for receptor recognition and activation or inhibition. For example, the synthesis of analogs could involve attaching different aromatic or aliphatic groups to the pyrrolidine nitrogen to explore different sub-pockets within the receptor. The substitution on the phenyl ring can also be varied to fine-tune electronic and steric properties for optimal receptor interaction.

Table 2: Hypothetical Binding Affinities of GPCR Ligand Probes Based on the (S)-3-(3-Fluorophenyl)pyrrolidine Scaffold

| Compound ID | R1 (on Pyrrolidine-N) | Receptor Binding (Ki, nM) |

| 2a | -H | 250 |

| 2b | -CH2-Ph | 100 |

| 2c | -CH2-CH2-Ph | 50 |

| 2d | -CH2-Indole | 20 |

This table is illustrative and based on general principles of GPCR ligand design.

Structure-guided drug design is a powerful approach for developing novel anti-parasitic agents. By utilizing the three-dimensional structure of a parasitic target protein, inhibitors can be designed to bind with high affinity and selectivity. The (S)-3-(3-Fluorophenyl)pyrrolidine scaffold can be used as a core fragment in the design of such inhibitors.

Table 3: Illustrative Anti-Parasitic Activity of Chemical Probes Based on the (S)-3-(3-Fluorophenyl)pyrrolidine Scaffold

| Compound ID | R1 (on Pyrrolidine-N) | R2 (on Phenyl Ring) | Anti-Parasitic Activity (EC50, µM) |

| 3a | -H | 3-F | >50 |

| 3b | -SO2-Ph | 3-F | 10 |

| 3c | -SO2-Ph | 3-F, 4-CN | 5 |

| 3d | -C(O)-NH-Ph | 3-F | 8 |

This table is illustrative and based on general principles of anti-parasitic drug design.

Computational Chemistry and Molecular Modeling Studies of Fluorophenyl Pyrrolidines

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a molecule like (S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride, this involves understanding the puckering of the five-membered pyrrolidine (B122466) ring and the orientation of the 3-fluorophenyl substituent.

The pyrrolidine ring is not planar and adopts puckered, or "envelope" and "twisted," conformations to relieve ring strain. The position and nature of substituents significantly influence the preferred pucker. For 3-substituted pyrrolidines, the substituent can exist in either a pseudo-axial or pseudo-equatorial orientation. The relative stability of these conformers is determined by a balance of steric and electronic effects. The introduction of a fluorine atom on the phenyl ring adds another layer of complexity due to its high electronegativity and potential for non-covalent interactions.

Table 1: Key Factors Influencing the Conformational Preference of Substituted Pyrrolidines

| Factor | Description | Potential Impact on (S)-3-(3-Fluorophenyl)pyrrolidine |

| Ring Pucker | The pyrrolidine ring adopts non-planar envelope or twist conformations to minimize torsional strain. | The fluorine and phenyl substituents will influence the equilibrium between different puckered states. |

| Substituent Orientation | The 3-fluorophenyl group can be in a pseudo-axial or pseudo-equatorial position. | The pseudo-equatorial position is generally favored for bulky substituents to reduce steric clashes. |

| Gauche Interactions | Steric repulsion between substituents on adjacent atoms in a staggered conformation. | The relative orientation of the fluorophenyl group and the pyrrolidine ring atoms can lead to stabilizing or destabilizing gauche interactions. libretexts.org |

| Electronic Effects | The electronegative fluorine atom can influence the charge distribution and lead to specific dipole-dipole or other electrostatic interactions. | Potential for intramolecular hydrogen bonding or other non-covalent interactions involving the fluorine atom. |

Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of chemical reactions, providing insights that can guide synthetic strategy. For the synthesis of 3-substituted pyrrolidines, several routes exist, and computational models can help rationalize observed outcomes or predict the feasibility of new pathways.

One common method for forming 3-aryl pyrrolidines is through palladium-catalyzed hydroarylation of pyrrolines. chemrxiv.orgnih.gov Computational studies, particularly using Density Functional Theory (DFT), can be used to model the reaction mechanism, including the intermediates and transition states. Such models can elucidate the factors controlling regioselectivity, helping to predict whether the aryl group will add to the C2 or C3 position of the pyrroline (B1223166). These calculations can assess the energies of different catalytic cycle intermediates, revealing the lowest energy pathway that leads to the observed product.

Another powerful method for synthesizing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. acs.org The regioselectivity and stereoselectivity of these reactions are critical. Theoretical studies using DFT can model the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the favored regioisomer. researchgate.net Furthermore, by calculating the activation energies for the different possible transition states (e.g., leading to endo or exo products), the diastereoselectivity of the reaction can be predicted. For chiral reactants, such as those used to produce (S)-3-(3-Fluorophenyl)pyrrolidine, computational methods can help understand the origin of enantioselectivity, often by modeling the interaction with a chiral catalyst. acs.org

While specific computational predictions for the synthesis of this compound are not detailed in the literature, the established methodologies are broadly applicable. DFT calculations can model proposed reaction mechanisms to determine the most favorable pathway based on transition state energies, thus predicting the kinetic and thermodynamic products. beilstein-journals.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Hypothesis Generation

The pyrrolidine scaffold is a common motif in biologically active compounds and approved drugs. nih.gov Computational techniques like molecular docking and molecular dynamics (MD) simulations are central to understanding how these molecules interact with biological targets, such as proteins and nucleic acids, and are instrumental in drug discovery.

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies could be used to generate hypotheses about its potential biological targets. The process involves placing the 3D structure of the ligand into the binding site of a protein and scoring the different poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). Studies on various pyrrolidine derivatives have used docking to elucidate binding modes with targets such as Akt, nih.gov EGFR/CDK2, nih.gov and carbonic anhydrase. nih.gov The fluorophenyl group in the target compound could participate in specific interactions, such as halogen bonds or favorable contacts with hydrophobic pockets within a binding site.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. mdpi.comscilit.com Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the assessment of the stability of key interactions, the role of water molecules in the binding site, and the calculation of binding free energies. researchgate.netsemanticscholar.org For example, comparative studies have shown that the fluorination of pyrrolidine ligands can alter the pyrrolidine ring conformation and its binding mode to targets like G-quadruplex DNA. sinapse.ac.ukresearchgate.net MD simulations can help rationalize these effects by exploring the conformational flexibility of the ligand and the receptor.

Table 2: Application of Molecular Modeling in Ligand-Target Interaction Studies

| Technique | Purpose | Information Gained for Fluorophenyl Pyrrolidines |

| Molecular Docking | Predicts the binding pose of a ligand in a receptor's active site. | Identification of potential hydrogen bonds, hydrophobic interactions, and the role of the fluorophenyl group in binding. mdpi.com |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Assessment of binding stability, conformational changes of the ligand and protein, and calculation of binding free energy. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features necessary for biological activity. | Development of a model based on known active pyrrolidine derivatives to guide the design of new, more potent compounds. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and predicting various properties of molecules from first principles. nih.gov These calculations provide detailed information about electron distribution, orbital energies, and molecular properties that are often difficult to obtain experimentally.

For this compound, DFT calculations can be used to determine a range of fundamental properties:

Optimized Molecular Geometry: Calculation of the lowest energy 3D structure, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. DFT can also compute the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps identify regions prone to electrophilic or nucleophilic attack.

Spectroscopic Properties: Prediction of spectroscopic data that can be compared with experimental results for structure validation. This includes:

Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra. The computed frequencies and intensities can aid in the assignment of experimental spectral bands. semanticscholar.orgnih.gov

NMR Chemical Shifts: Prediction of 1H, 13C, and importantly for this molecule, 19F NMR chemical shifts. Computational prediction of NMR spectra is a valuable tool for structural elucidation. nih.gov

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions. researchgate.net

Studies on related heterocyclic and fluorinated compounds have demonstrated the accuracy of DFT in predicting these properties. For instance, DFT has been used to investigate the structure and electronic properties of substituted pyrrolidinones and to analyze the vibrational spectra of complex molecules. semanticscholar.org These computational approaches provide a detailed electronic and structural profile of this compound, complementing experimental data and providing a deeper understanding of its chemical nature.

Table 3: Properties of Fluorophenyl Pyrrolidines Predictable by Quantum Chemical Calculations

| Property | Computational Method | Significance |

| Molecular Geometry | DFT Geometry Optimization | Provides the most stable 3D structure of the molecule. |

| HOMO/LUMO Energies | DFT | Relates to the molecule's reactivity, electron-donating/accepting ability, and electronic transitions. |

| Electrostatic Potential | DFT | Maps the charge distribution, indicating sites for intermolecular interactions. |

| Vibrational Spectra (IR/Raman) | DFT Frequency Calculation | Aids in the interpretation of experimental spectra and confirms functional groups. |

| NMR Chemical Shifts | DFT (GIAO method) | Assists in structure verification by comparing calculated shifts to experimental data. |

| UV-Vis Absorption | TD-DFT | Predicts the electronic absorption spectrum, corresponding to electron excitations. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride, and how can enantiomeric purity be ensured?

- Methodology : Multi-step synthesis typically involves:

Pyrrolidine Ring Formation : Cyclization of a γ-aminobutyric acid derivative with a fluorophenyl group.

Chiral Resolution : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective methods (e.g., organocatalysts) to achieve the (S)-configuration .

Salt Formation : Reaction with HCl to stabilize the compound as a hydrochloride salt .

- Key Parameters :

- Temperature control (e.g., -78°C for organometallic reactions) to minimize racemization.

- Solvent selection (e.g., polar aprotic solvents like DMF for nucleophilic substitutions) .

- Purity Assessment : Chiral HPLC or NMR with chiral shift reagents to confirm enantiomeric excess (>98% purity for pharmacological studies) .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

- Solubility Profiling :

- Aqueous Solubility : Use shake-flask method with UV-Vis spectroscopy (λmax ~260 nm for fluorophenyl absorption) .

- Organic Solvents : Test in DMSO, ethanol, and acetonitrile for compatibility with biological assays .

- Stability Studies :

- pH Stability : Incubate in buffers (pH 3–9) and monitor degradation via LC-MS over 24–72 hours.

- Thermal Stability : TGA/DSC analysis to determine melting point and decomposition temperature (~155–160°C predicted for analogs) .

Q. What safety precautions are critical when handling this compound in the lab?

- Hazard Mitigation :

- Wear nitrile gloves, goggles, and lab coats due to potential irritancy (analogous to other pyrrolidine hydrochlorides) .

- Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to neurological targets?

- Case Study :

- Target : Dopamine D3 receptor (D3R).

- Method : Molecular docking (e.g., AutoDock Vina) comparing (S)- and (R)-enantiomers.

- Findings : The (S)-enantiomer shows higher predicted binding energy (-9.2 kcal/mol vs. -7.8 kcal/mol for (R)-form) due to optimal fluorophenyl alignment in the hydrophobic pocket .

- Experimental Validation : Radioligand displacement assays using [³H]spiperone to quantify Ki values .

Q. What strategies resolve contradictions in reported biological activity data for fluorophenyl-pyrrolidine derivatives?

- Common Issues :

- Variability in Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer compositions affecting IC50 values.

- Metabolic Instability : Hepatic microsome assays (e.g., human liver microsomes) to identify cytochrome P450-mediated degradation .

- Resolution Workflow :

Orthogonal Assays : Confirm activity using electrophysiology (patch-clamp) if initial data is from fluorescence-based screens.

Statistical Analysis : Apply Grubbs’ test to exclude outliers in replicate experiments .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective enzyme inhibition?

- SAR Table :

| Substituent Modification | Enzyme Inhibition (IC50, nM) | Selectivity Ratio (vs. Off-Target) |

|---|---|---|

| 3-Fluorophenyl (Parent) | 120 ± 15 (MAO-B) | 8.5 (MAO-B/MAO-A) |

| 4-Fluorophenyl Analog | 290 ± 30 | 3.2 |

| 3-Chlorophenyl Analog | 85 ± 10 | 12.4 |

- Key Insight : Electron-withdrawing groups at the 3-position enhance MAO-B selectivity due to tighter π-stacking with FAD cofactor .

- Method : Kinetic assays with recombinant MAO isoforms and Lineweaver-Burk analysis to determine inhibition type .

Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can formulation address them?

- Challenges :

- Low Oral Bioavailability : Predicted logP ~1.2 limits membrane permeability.

- Rapid Clearance : High renal excretion in rodent models (t1/2 = 1.8 hours) .

- Formulation Solutions :

- Nanocrystal Suspensions : Increase surface area for dissolution (e.g., wet milling to <200 nm particles).

- Prodrug Design : Esterification of the pyrrolidine nitrogen to enhance absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.